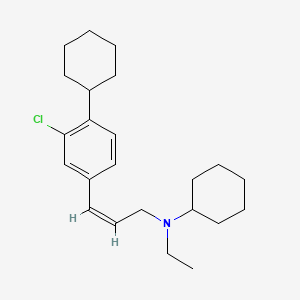

SR-31747 free base

Beschreibung

Eigenschaften

IUPAC Name |

N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34ClN/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20/h9-10,15-16,18,20-21H,2-8,11-14,17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKJVLTXPNIGOV-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C/C=C\C1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132173-06-9 | |

| Record name | SR-31747 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132173069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SR-31747 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G622F7P8LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of SR-31747 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-31747 is a novel synthetic ligand with a multifaceted mechanism of action, demonstrating significant immunosuppressive, anti-inflammatory, and anti-proliferative properties. This technical guide delineates the core molecular mechanisms of SR-31747, focusing on its interaction with sigma receptors and its profound impact on cholesterol biosynthesis through the inhibition of sterol isomerase. The following sections provide a comprehensive overview of its binding profile, downstream signaling effects, and key experimental data, presented to aid in the ongoing research and development of this compound and its analogs.

Core Mechanism of Action: A Dual-Targeting Ligand

SR-31747 exerts its biological effects primarily through two interconnected mechanisms: allosteric modulation of sigma receptors and direct inhibition of the enzyme Δ8-Δ7 sterol isomerase, a critical component of the cholesterol biosynthesis pathway.

Interaction with Sigma Receptors

SR-31747 is a high-affinity sigma ligand, though it displays a pharmacological profile distinct from classical sigma-1 and sigma-2 receptor agonists and antagonists.[1] It is proposed to act as an allosteric modulator , binding to a site on the sigma receptor complex that is distinct from the orthosteric binding site for traditional sigma ligands.[1] This allosteric interaction influences the conformation of the receptor, thereby modulating its activity and signaling. While specific Ki values for SR-31747 at sigma-1 and sigma-2 receptors are not definitively established due to its non-competitive binding nature, its high affinity for sigma binding sites in various tissues is well-documented.

Inhibition of Δ8-Δ7 Sterol Isomerase

A pivotal aspect of SR-31747's mechanism of action is its potent inhibition of the enzyme Δ8-Δ7 sterol isomerase (also known as emopamil-binding protein, EBP).[2] This enzyme catalyzes a crucial step in the postsqualene segment of cholesterol biosynthesis, converting 8-dehydrocholesterol (B109809) to 7-dehydrocholesterol. By inhibiting this enzyme, SR-31747 disrupts the normal production of cholesterol, leading to an accumulation of the aberrant sterol intermediate, 8-dehydrocholesterol.[2] This disruption of sterol metabolism is a key contributor to the compound's anti-proliferative effects on both normal and cancerous cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the pharmacological profile of SR-31747.

Table 1: Receptor Binding Affinity and In Vivo Efficacy

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Kd | 0.66 nM | Rat Spleen Membranes | [³H]SR-31747 | [1] |

| Bmax | 5646 fmol/mg protein | Rat Spleen Membranes | [³H]SR-31747 | [1] |

| ED50 (i.p.) | 0.18 mg/kg | Mouse Spleen | --INVALID-LINK---3PPP | [1] |

| ED50 (p.o.) | 1.43 mg/kg | Mouse Spleen | --INVALID-LINK---3PPP | [1] |

Table 2: Enzyme Inhibition and Anti-proliferative Activity

| Parameter | Value | Assay System | Reference |

| IC50 (Sterol Isomerase) | ~350 nM | In vitro enzyme assay | [2] |

| Kd (Emopamil-Binding Protein) | ~1.3 nM | Yeast lysates expressing murine EBP | [2] |

Signaling Pathways and Cellular Effects

The dual mechanism of SR-31747 translates into significant downstream cellular effects, primarily impacting cell proliferation and immune responses.

Disruption of Cholesterol Homeostasis and Cell Proliferation

The inhibition of sterol isomerase by SR-31747 leads to a depletion of cellular cholesterol and an accumulation of 8-dehydrocholesterol. Cholesterol is an essential component of cell membranes, influencing their fluidity, integrity, and the function of membrane-bound proteins. The altered sterol composition disrupts these functions, ultimately leading to an arrest of cell proliferation. This anti-proliferative effect has been observed in various cell types, including lymphocytes and cancer cell lines.

Immunosuppressive and Anti-inflammatory Effects

The anti-proliferative action of SR-31747 on lymphocytes is a major contributor to its immunosuppressive properties. By arresting the clonal expansion of T-cells, SR-31747 can dampen immune responses. Additionally, SR-31747 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli like lipopolysaccharide (LPS). This suggests an additional anti-inflammatory mechanism that may be linked to its modulation of sigma receptors and their role in regulating inflammatory signaling pathways.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of SR-31747.

Radioligand Binding Assay for Sigma Receptors

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of SR-31747 for its binding sites.

-

Tissue Preparation: Rat spleen membranes are prepared by homogenization in ice-cold buffer followed by centrifugation to isolate the membrane fraction.

-

Assay Conditions: Membrane preparations are incubated with increasing concentrations of [³H]SR-31747 in the presence and absence of a high concentration of unlabeled SR-31747 to determine total and non-specific binding, respectively.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

Sterol Isomerase Inhibition Assay

This assay measures the ability of SR-31747 to inhibit the enzymatic activity of Δ8-Δ7 sterol isomerase.

-

Enzyme Source: Microsomal fractions from yeast strains overexpressing the murine emopamil-binding protein are used as the source of the enzyme.

-

Substrate: A radiolabeled precursor, such as [³H]zymostenol, is used as the substrate.

-

Assay Conditions: The enzyme is incubated with the radiolabeled substrate in the presence of varying concentrations of SR-31747.

-

Product Separation and Quantification: The reaction products are extracted and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the amount of radiolabeled product is quantified.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of SR-31747, and the data are fitted to a dose-response curve to determine the IC50 value.

Lymphocyte Proliferation Assay

This assay assesses the anti-proliferative effect of SR-31747 on immune cells.

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and cultured in microtiter plates.

-

Stimulation: The cells are stimulated to proliferate using a mitogen such as phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A).

-

Treatment: The stimulated cells are treated with a range of concentrations of SR-31747.

-

Proliferation Measurement: After a defined incubation period, cell proliferation is measured by the incorporation of [³H]thymidine into newly synthesized DNA or by using a dye-dilution assay (e.g., CFSE) with flow cytometry.

-

Data Analysis: The level of proliferation is quantified, and the IC50 value for the inhibition of proliferation is determined.

In Vivo Inhibition of LPS-Induced Cytokine Production

This in vivo assay evaluates the anti-inflammatory activity of SR-31747.

-

Animal Model: Mice are used as the animal model.

-

Treatment: Different doses of SR-31747 are administered to the mice via intraperitoneal (i.p.) or oral (p.o.) route.

-

Inflammatory Challenge: After a pre-treatment period, the mice are challenged with an i.p. injection of lipopolysaccharide (LPS) to induce an inflammatory response.

-

Sample Collection and Analysis: Blood samples are collected at a specific time point after LPS challenge, and the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The dose-dependent inhibition of cytokine production is analyzed to determine the ED50 value of SR-31747.

Logical Relationship of SR-31747's Multifaceted Mechanism

The following diagram illustrates the interconnected nature of SR-31747's mechanism of action, leading to its diverse pharmacological effects.

Conclusion

SR-31747 exhibits a unique and compelling mechanism of action characterized by its dual interaction with sigma receptors as an allosteric modulator and its potent inhibition of Δ8-Δ7 sterol isomerase. This dual activity culminates in significant anti-proliferative, immunosuppressive, and anti-inflammatory effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of SR-31747 and the development of next-generation modulators targeting these pathways. A deeper understanding of the interplay between sigma receptor modulation and cholesterol biosynthesis will be crucial for optimizing the clinical application of this class of compounds.

References

An In-depth Technical Guide on the Sigma Receptor Binding Affinity of SR-31747

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-31747 is a synthetic ligand that has garnered significant interest for its unique interactions with sigma receptors and its potential therapeutic applications, including immunosuppressive and antiproliferative effects. This technical guide provides a comprehensive overview of the binding affinity of SR-31747 for sigma receptors, detailing the experimental protocols used for its characterization and the signaling pathways it modulates. A key aspect of SR-31747's mechanism is its role as an allosteric modulator and its potent inhibition of sterol biosynthesis.

Data Presentation: Quantitative Binding Affinity of SR-31747

The binding affinity of SR-31747 and its enantiomer, SR-31747A, has been characterized through various radioligand binding studies. The data consistently demonstrate high-affinity binding to specific sites, some of which are homologous to or associated with sigma-1 receptors, as well as to the sigma-2 receptor and other novel binding proteins.

| Compound | Ligand | Preparation | Receptor/Binding Site | Affinity Constant (nM) | Reference |

| SR-31747 | [³H]SR-31747 | Rat Spleen Membranes | SR-31747 Binding Site | Kd = 0.66 | [1] |

| SR-31747A | [³H]SR-31747A | Purified Human Protein | SR-31747A-Binding Protein (SR-BP) | Kd = 0.15 | |

| SR-31747A | [³H]SR-31747A | Yeast Lysates Expressing Murine EBP | Emopamil-Binding Protein (EBP) | Kd = 1.3 | [2] |

| SR-31747A | SR-31747A | Not Specified | SR-31747A-Binding Protein 2 (SRBP-2) | Kd = 10 | [3] |

| SR-31747A | SR-31747A | Not Specified | Sigma-2 Receptor | Binding Confirmed | [4][5] |

Experimental Protocols

The characterization of SR-31747's binding affinity and functional activity has primarily relied on radioligand binding assays and enzyme inhibition assays.

Radioligand Binding Assay (Saturation) for [³H]SR-31747

This protocol is based on the methodology described for the characterization of the SR-31747 binding site.

1. Membrane Preparation:

- Tissue (e.g., rat spleen) is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- The homogenate is centrifuged at a low speed to remove large debris.

- The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the membranes.

- The membrane pellet is washed and resuspended in the assay buffer.

- Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

- Aliquots of the membrane preparation are incubated with increasing concentrations of [³H]SR-31747 in the assay buffer.

- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled SR-31747.

- The incubation is carried out at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Counting:

- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

- The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

- The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

- Specific binding is calculated by subtracting non-specific binding from total binding.

- The saturation binding data are then analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Δ8-Δ7 Sterol Isomerase Inhibition Assay

This protocol is based on the methodology used to demonstrate the inhibitory effect of SR-31747A on cholesterol biosynthesis[2].

1. Enzyme Source:

- Yeast lysates expressing the murine emopamil-binding protein (EBP), which exhibits sterol isomerase activity.

2. Assay Conditions:

- The yeast lysate is incubated with a radiolabeled substrate for the sterol isomerase.

- Varying concentrations of SR-31747A are added to the incubation mixture.

- The reaction is allowed to proceed for a defined period.

3. Product Analysis:

- The reaction is stopped, and the sterols are extracted.

- The different sterol species (substrate and product) are separated using gas chromatography.

- The amount of product formed is quantified, and the percentage of inhibition by SR-31747A is calculated.

4. Data Analysis:

- The concentration of SR-31747A that produces 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For SR-31747A, the IC50 for sterol isomerase activity was found to be approximately 350 nM[2].

Signaling Pathways and Mechanism of Action

The biological effects of SR-31747 are primarily attributed to its interaction with a family of binding proteins, leading to the allosteric modulation of sigma receptor function and the direct inhibition of a key enzyme in cholesterol biosynthesis.

Allosteric Modulation of Sigma Receptors

SR-31747 acts as an allosteric modulator of sigma receptors[1]. This means it binds to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous and classical synthetic ligands. This allosteric binding induces a conformational change in the receptor, which in turn modulates the binding and/or efficacy of the orthosteric ligands. This non-competitive mode of action is a distinguishing feature of SR-31747.

Inhibition of Cholesterol Biosynthesis

A primary mechanism for the antiproliferative effects of SR-31747A is the inhibition of the enzyme Δ8-Δ7 sterol isomerase, which is catalyzed by the emopamil-binding protein (EBP)[2][6]. EBP is considered a non-opioid sigma receptor. Inhibition of this enzyme disrupts the normal cholesterol biosynthesis pathway, leading to the accumulation of Δ8-sterol intermediates and a depletion of cellular cholesterol. This disruption of cholesterol homeostasis can trigger cell cycle arrest and apoptosis, contributing to the antiproliferative properties of SR-31747A.

Conclusion

SR-31747 is a high-affinity ligand that interacts with a family of sigma-related binding proteins. Its mechanism of action is multifaceted, involving allosteric modulation of sigma receptors and potent inhibition of Δ8-Δ7 sterol isomerase. The disruption of cholesterol biosynthesis is a key contributor to its observed antiproliferative effects. The unique pharmacological profile of SR-31747 makes it a valuable tool for studying sigma receptor function and a lead compound for the development of novel therapeutics targeting pathways involved in cell proliferation and immune regulation. Further research is warranted to fully elucidate the binding characteristics of SR-31747 at the sigma-2 receptor and to detail the downstream consequences of its allosteric modulation of sigma-1 receptor signaling.

References

- 1. Allosteric modulation of peripheral sigma binding sites by a new selective ligand: SR 31747 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. druglibrary.net [druglibrary.net]

- 3. Identification and pharmacological characterization of SRBP-2: a novel SR31747A-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]

SR-31747: A Selective Sigma Ligand with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: SR-31747 is a synthetic ligand that has garnered significant interest within the scientific community for its selective interaction with sigma receptors and its potent immunomodulatory and antiproliferative activities. Initially investigated for its immunosuppressive properties, subsequent research has unveiled a multifaceted pharmacological profile, positioning SR-31747 as a promising candidate for therapeutic intervention in a range of diseases, including cancer and autoimmune disorders. This technical guide provides a comprehensive overview of the core scientific data related to SR-31747, with a focus on its binding characteristics, mechanism of action, and the experimental methodologies used to elucidate its biological functions.

Binding Profile and Selectivity

SR-31747 exhibits a complex and high-affinity binding profile to several proteins, most notably the sigma-1 (σ1) receptor, also known as SR-31747A-binding protein 1 (SR-BP1), and the emopamil-binding protein (EBP), which functions as a human sterol isomerase (HSI). Additionally, preliminary studies have indicated that SR-31747 also binds to the sigma-2 (σ2) receptor and a novel protein identified as SR-31747A-binding protein 2 (SRBP-2).

The interaction of SR-31747 with its binding sites has been characterized through radioligand binding assays. These studies have revealed a high affinity for its targets, with dissociation constants (Kd) in the nanomolar range. The binding to the sigma-1 receptor is of particular interest, as this receptor is implicated in a variety of cellular processes, including the regulation of ion channels, cellular differentiation, and apoptosis.

Table 1: Binding Affinity of SR-31747 for its Target Proteins

| Target Protein | Ligand | Tissue/System | Binding Affinity (Kd) | Reference |

| Sigma Receptor | [3H]SR-31747 | Rat Spleen Membranes | 0.66 nM | |

| Emopamil-Binding Protein (EBP) | [3H]SR-31747 | Murine EBP expressed in yeast | 1.3 nM | |

| SR-31747A-Binding Protein 2 (SRBP-2) | SR-31747A | Not specified | 10 nM | Not specified in snippets |

Mechanism of Action

The primary mechanism underlying the antiproliferative effects of SR-31747 is the inhibition of the Δ8-Δ7 sterol isomerase activity of the emopamil-binding protein (EBP). This enzyme plays a crucial role in the cholesterol biosynthesis pathway. By inhibiting this step, SR-31747 disrupts the production of cholesterol, a vital component of cell membranes and a precursor for various signaling molecules. This depletion of cholesterol leads to cell cycle arrest and ultimately, apoptosis.

The immunomodulatory effects of SR-31747 are thought to be mediated, at least in part, through its interaction with the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its modulation can influence a variety of downstream signaling pathways, including those involved in cytokine production and immune cell activation. For instance, SR-31747 has been shown to modulate the release of pro- and anti-inflammatory cytokines.

Table 2: Functional Activity of SR-31747

| Activity | Assay System | Effect | IC50 / ED50 | Reference |

| Inhibition of Sterol Isomerase | In vitro enzyme assay | Inhibition of Δ8-Δ7 sterol isomerase | 350 nM | |

| Inhibition of --INVALID-LINK---3PPP binding | Mouse Spleen Membranes (in vivo) | Inhibition of sigma ligand binding | 0.18 mg/kg (i.p.), 1.43 mg/kg (p.o.) |

Experimental Protocols

Radioligand Binding Assays

Detailed methodologies for characterizing the binding of SR-31747 to its target receptors are crucial for understanding its pharmacological profile. A general protocol for a competitive radioligand binding assay is provided below.

Objective: To determine the binding affinity (Ki) of SR-31747 for sigma receptors using a radiolabeled ligand.

Materials:

-

Tissue homogenates (e.g., rat spleen membranes)

-

Radioligand (e.g., --INVALID-LINK---pentazocine or [3H]DTG)

-

Unlabeled SR-31747

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare tissue membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled SR-31747 to competitively displace the radioligand.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assays (MTT Assay)

The antiproliferative effects of SR-31747 can be quantified using various cell viability assays, such as the MTT assay.

Objective: To determine the concentration-dependent effect of SR-31747 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, DU-145)

-

Cell culture medium and supplements

-

SR-31747

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of SR-31747 for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value.

Signaling Pathways and Visualizations

To visually represent the complex mechanisms of action of SR-31747, the following diagrams have been generated using the DOT language.

SR-31747: A Comprehensive Technical Guide to its Mechanism as a Sterol Isomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-31747 is a novel synthetic ligand demonstrating significant immunosuppressive and antiproliferative properties.[1] Its primary mechanism of action is the potent and specific inhibition of Δ8-Δ7 sterol isomerase (also known as emopamil-binding protein or EBP), a key enzyme in the cholesterol biosynthesis pathway.[2] This inhibition leads to the depletion of cholesterol, a vital component of cell membranes, and the accumulation of aberrant sterol intermediates, ultimately resulting in cell cycle arrest. This technical guide provides an in-depth overview of the biochemistry, pharmacology, and experimental evaluation of SR-31747, with a focus on its interaction with sterol isomerase. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to facilitate further research and development.

Introduction

SR-31747, also known as SR31747A, has emerged as a compound of interest due to its dual immunomodulatory and antitumoral activities.[3][4] Initially identified as a high-affinity sigma-1 receptor ligand, subsequent research has elucidated that its primary antiproliferative effects are mediated through the inhibition of cholesterol biosynthesis at the sterol isomerase step.[2][5] This discovery has opened new avenues for the development of therapeutics targeting cellular proliferation in cancer and inflammatory diseases.

Mechanism of Action: Inhibition of Sterol Isomerase

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions essential for cell membrane integrity and signaling. SR-31747 targets the enzyme Δ8-Δ7 sterol isomerase (EBP), which catalyzes the conversion of zymostenol (B45303) (5α-cholesta-8-en-3β-ol) to lathosterol (B1674540) (5α-cholesta-7-en-3β-ol).[6]

By inhibiting EBP, SR-31747 leads to:

-

Accumulation of Δ8-sterols: The substrate of the enzyme, zymostenol, and other Δ8-sterol intermediates accumulate within the cell.[5]

-

Depletion of Cholesterol: The downstream production of cholesterol is significantly reduced.[2]

This disruption of sterol homeostasis is the primary driver of SR-31747's antiproliferative effects. The cellular response to cholesterol depletion includes the arrest of the cell cycle, as cholesterol is indispensable for the formation of new membranes during cell division.[2] Notably, the antiproliferative activity of SR-31747 can be reversed by the addition of exogenous cholesterol to the cell culture medium.[2]

Signaling Pathway and Metabolic Impact

The inhibition of sterol isomerase by SR-31747 has a direct impact on the cholesterol biosynthesis pathway. The following diagram illustrates the position of sterol isomerase in this pathway and the effect of SR-31747.

Quantitative Data

The following tables summarize the key quantitative data reported for SR-31747.

Table 1: Binding Affinities

| Ligand | Preparation | Receptor/Enzyme | Kd (nM) | Bmax (fmol/mg protein) | Citation |

| [3H]SR-31747 | Rat Spleen Membranes | Sigma Sites | 0.66 | 5646 | |

| [3H]SR-31747 | Yeast Lysates expressing murine EBP | Emopamil-Binding Protein (EBP) | 1.3 | Not Reported | [2] |

Table 2: In Vitro Efficacy

| Assay | Cell Line/System | Endpoint | IC50 (nM) | Citation |

| Sterol Isomerase Activity | In vitro assay | Inhibition of EBP | ~350 | [2] |

| T-cell Proliferation | Human T-cells | Inhibition of proliferation | 10 | [7] |

| Various Cancer Cell Lines | M1, CHO, MCF7 | Inhibition of proliferation | Nanomolar range | [2] |

Table 3: In Vivo Efficacy

| Animal Model | Treatment | Endpoint | ED50 (mg/kg) | Citation |

| Mice (LPS-induced endotoxin (B1171834) shock) | i.p. or oral administration | Inhibition of IL-1, IL-6, TNF-α production | 2 | [7] |

| Mice | i.p. or oral administration | Inhibition of --INVALID-LINK---3PPP binding to spleen membranes | 0.18 (i.p.), 1.43 (oral) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SR-31747.

Radioligand Binding Assay

This protocol is adapted from methodologies used to assess the binding of ligands to sigma receptors and EBP.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of SR-31747 for its binding sites.

Materials:

-

[3H]SR-31747 (radioligand)

-

Unlabeled SR-31747

-

Membrane preparation from target tissue (e.g., rat spleen, or cells expressing the target protein)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates and vacuum manifold

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Saturation Binding:

-

In a 96-well plate, add increasing concentrations of [3H]SR-31747 to a fixed amount of membrane protein (e.g., 50-100 µg).

-

For non-specific binding, add a high concentration of unlabeled SR-31747 (e.g., 10 µM) to a parallel set of wells.

-

Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Competition Binding:

-

Incubate a fixed concentration of [3H]SR-31747 (typically at its Kd value) with a fixed amount of membrane protein and increasing concentrations of unlabeled SR-31747.

-

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

For saturation binding, subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of [3H]SR-31747 and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

-

Sterol Isomerase Inhibition Assay

This protocol is a generalized procedure for measuring the activity of sterol isomerase.

Objective: To determine the inhibitory effect of SR-31747 on the activity of Δ8-Δ7 sterol isomerase.

Materials:

-

Enzyme source (e.g., microsomal fraction from liver or yeast expressing EBP)

-

Substrate (e.g., a fluorescent or radiolabeled Δ8-sterol analog)

-

SR-31747

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

System for product detection (e.g., HPLC with UV or fluorescence detector, or liquid scintillation counter)

Procedure:

-

Enzyme Preparation: Prepare a microsomal fraction from a suitable source known to have high sterol isomerase activity.

-

Assay Setup: In a reaction tube, combine the enzyme preparation, assay buffer, and varying concentrations of SR-31747. Pre-incubate for a short period.

-

Initiate Reaction: Add the sterol substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

-

Extraction and Analysis: Extract the sterols and analyze the substrate and product levels using HPLC or another suitable separation and detection method.

-

Data Analysis: Calculate the percentage of inhibition of sterol isomerase activity at each concentration of SR-31747. Plot the percentage of inhibition against the log concentration of SR-31747 and fit the data to determine the IC50 value.

Cell Proliferation Assay

This protocol describes a common method to assess the antiproliferative effects of SR-31747.

Objective: To quantify the effect of SR-31747 on the proliferation of a given cell line.

Materials:

-

Cell line of interest (e.g., lymphocytes, cancer cell lines)

-

Complete cell culture medium

-

SR-31747 stock solution

-

96-well cell culture plates

-

Reagent for measuring cell viability (e.g., MTT, XTT, or a reagent for a CyQUANT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of SR-31747. Include a vehicle control. For reversal experiments, co-incubate with cholesterol.

-

Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).

-

Viability Measurement: Add the viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log concentration of SR-31747. Determine the IC50 value from the dose-response curve.

Conclusion

SR-31747 is a potent inhibitor of Δ8-Δ7 sterol isomerase, and this mechanism is central to its antiproliferative effects. The depletion of cellular cholesterol and the accumulation of aberrant sterols trigger cell cycle arrest. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of cancer biology, immunology, and drug development. Further investigation into the intricate interplay between sterol metabolism and cell signaling pathways will likely unveil additional therapeutic opportunities for compounds like SR-31747. The detailed methodologies presented herein should serve as a valuable tool for the continued exploration of this promising therapeutic agent.

References

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo effects of a new immunosuppressive sigma ligand, SR 31747, on mouse thymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 7. Reduction of IL-10 and nitric oxide synthesis by SR31747A (sigma ligand) in RAW murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of SR-31747: A Technical Guide

SR-31747 , a notable synthetic ligand, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of SR-31747, with a focus on its binding characteristics, mechanism of action, and its effects on various biological systems. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Binding Profile and Affinity

SR-31747 is recognized as a high-affinity ligand for sigma (σ) receptors, demonstrating a complex interaction with multiple binding sites. It does not conform to the classic profiles of sigma-1 or sigma-2 receptor subtypes, suggesting a unique mode of interaction.[1] The compound has been shown to bind to several proteins, including the SR-31747A-binding protein 1 (SR-BP), the emopamil-binding protein (EBP), which is also known as the human sterol isomerase (HSI), and sigma-2 receptors.[2][3]

The binding of SR-31747 to its sites is reversible.[1] It acts as an allosteric modulator of sigma sites, meaning it binds to a site distinct from the primary ligand binding site and modifies the receptor's affinity for its natural ligands in a non-competitive manner.[1]

Table 1: Binding Affinity of SR-31747

| Target | Tissue/Cell Line | Ligand Used for Displacement | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| SR-31747 Binding Sites | Rat Spleen Membranes | [3H]SR-31747 | 0.66 | 5646 | [1] |

Mechanism of Action

The pharmacological effects of SR-31747 are multifaceted, stemming from its interaction with multiple cellular targets. The primary mechanisms of action identified are the modulation of sigma receptors and the inhibition of sterol isomerase.

Sigma Receptor Modulation

SR-31747's interaction with sigma receptors is central to its activity. While initially explored for its immunomodulatory properties through these receptors, its binding to multiple sigma-related proteins, including the yet-to-be-cloned sigma-2 receptor, suggests a broader range of action.[2][3] Competitive binding experiments indicate that the emopamil-binding protein (EBP/HSI) plays a significant role in mediating the antiproliferative effects of SR-31747.[3]

Inhibition of Sterol Isomerase

A key aspect of SR-31747's mechanism is its ability to inhibit δ8-δ7 sterol isomerase, an essential enzyme in the cholesterol biosynthesis pathway.[4][5] This inhibition leads to the accumulation of aberrant sterols and disrupts cellular processes that are dependent on correct sterol metabolism, ultimately leading to an arrest of cell proliferation.[4][5] This mechanism has been demonstrated in both yeast and animal cell lines.[4][5] The antiproliferative activity of SR-31747 can be reversed by the addition of cholesterol, further supporting the role of sterol isomerase inhibition.

Caption: Overview of SR-31747's mechanism of action.

Pharmacological Effects

SR-31747 exhibits a range of pharmacological effects, including immunosuppressive, anti-inflammatory, and antitumor activities.

Immunomodulatory Effects

SR-31747 has demonstrated potent immunomodulatory properties. It inhibits the proliferative response of both mouse and human lymphocytes to mitogens in a concentration- and time-dependent manner.[6] This effect is believed to be receptor-mediated and occurs during the S phase of the cell cycle.[6]

In vivo studies in mice have shown that SR-31747 can prevent graft-versus-host disease and delayed-type hypersensitivity granuloma formation.[6] Interestingly, it does not appear to affect the antibody response to sheep red blood cells.[6]

Table 2: In Vivo Immunosuppressive Activity of SR-31747

| Animal Model | Effect | Route of Administration | ED50 (mg/kg) | Reference |

| Mice | Inhibition of --INVALID-LINK---3PPP binding to spleen membranes | i.p. | 0.18 | [1] |

| Mice | Inhibition of --INVALID-LINK---3PPP binding to spleen membranes | oral | 1.43 | [1] |

| Mice | Decreased thymus weight | Not specified | 50 | [7] |

| Mice | Decreased number of thymocytes | Not specified | 6.25 - 50 | [7] |

Antitumor Activity

SR-31747 exhibits significant antitumor activity both in vitro and in vivo.[2][3] It can dramatically inhibit the proliferation of various human cancer cell lines, including both hormone-responsive and -unresponsive breast and prostate cancer cells, at nanomolar concentrations.[2][3]

In vivo, treatment with SR-31747 has been shown to significantly decrease tumor development in mice.[2] For instance, daily intraperitoneal administration of 25 mg/kg SR-31747 resulted in a greater than 40% reduction in both tumor incidence and growth in nude mice injected with mammary and prostatic tumor cell lines.[8] The antitumor effect is thought to be mediated by the inhibition of genes crucial for DNA replication and cell cycle progression, as well as key enzymes in the nucleotide synthesis pathway.[6]

Table 3: In Vitro Antiproliferative Activity of SR-31747

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| Various human tumor cell lines | Not specified | Potent antitumoral activity | Not specified | [6] |

| Human breast and prostate cancer cell lines | Breast, Prostate | Dramatic inhibition of cell proliferation | Nanomolar | [2][3] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) for SR-31747.

Methodology:

-

Membrane Preparation: Spleen tissue from Sprague-Dawley rats is homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction. The resulting pellet is resuspended in the assay buffer.

-

Binding Reaction: Aliquots of the membrane preparation are incubated with increasing concentrations of [3H]SR-31747 in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled SR-31747.

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by Scatchard analysis of the saturation binding data.

Caption: Experimental workflow for a radioligand binding assay.

Lymphocyte Proliferation Assay

Objective: To assess the effect of SR-31747 on lymphocyte proliferation.

Methodology:

-

Cell Isolation: Lymphocytes are isolated from human peripheral blood or mouse spleen using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: The isolated lymphocytes are cultured in 96-well plates in a suitable medium supplemented with serum and antibiotics.

-

Treatment: The cells are treated with various concentrations of SR-31747 in the presence of a mitogen (e.g., phytohemagglutinin or concanavalin (B7782731) A) to stimulate proliferation. Control wells receive only the mitogen or medium.

-

Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Measurement:

-

[3H]-Thymidine Incorporation: During the last 18-24 hours of incubation, [3H]-thymidine is added to each well. The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

-

MTT Assay: An MTT solution is added to each well, and the plates are incubated for a further 4 hours. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The percentage of inhibition of proliferation is calculated by comparing the results from the SR-31747-treated wells to the mitogen-only control wells.

Caption: Workflow for a lymphocyte proliferation assay.

In Vivo Antitumor Activity Assay

Objective: To evaluate the antitumor efficacy of SR-31747 in a mouse xenograft model.

Methodology:

-

Cell Culture and Implantation: Human tumor cells (e.g., breast or prostate cancer cell lines) are cultured in vitro and then injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of SR-31747 (e.g., 25 mg/kg), while the control group receives the vehicle.

-

Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Data Analysis: Tumor growth curves are plotted, and the tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

SR-31747 is a promising pharmacological agent with a unique and complex mechanism of action. Its ability to modulate sigma receptors and inhibit sterol isomerase contributes to its potent immunosuppressive, anti-inflammatory, and antitumor effects. The data presented in this guide highlight the significant therapeutic potential of SR-31747 and provide a foundation for further research and development. The detailed experimental protocols offer a framework for researchers to investigate its properties further and explore its clinical applications.

References

- 1. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo [ouci.dntb.gov.ua]

- 2. SR31747A: a peripheral sigma ligand with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunopharmacological profile of SR 31747: in vitro and in vivo studies on humoral and cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The immunosuppressant SR 31747 blocks cell proliferation by inhibiting a steroid isomerase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptomic classification of antitumor agents: application to the analysis of the antitumoral effect of SR31747A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptomic Classification of Antitumor Agents: Application to the Analysis of the Antitumoral Effect of SR31747A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lab13 [science.umd.edu]

SR-31747: A Technical Guide to its Immunosuppressive Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-31747 is a novel sigma ligand that has demonstrated significant immunosuppressive and anti-proliferative properties. This technical guide provides an in-depth overview of the current understanding of SR-31747, with a focus on its mechanism of action, effects on the immune system, and relevant experimental data. The primary molecular target of SR-31747 is the enzyme Δ8-Δ7 sterol isomerase (also known as Emopamil Binding Protein or EBP), a key component of the cholesterol biosynthesis pathway. By inhibiting this enzyme, SR-31747 disrupts sterol metabolism, leading to the suppression of lymphocyte proliferation and the modulation of cytokine production. This document summarizes key quantitative data, details experimental protocols for studying its effects, and provides visual representations of the proposed signaling pathways.

Introduction

SR-31747 is a synthetic compound initially identified as a high-affinity sigma receptor ligand. Subsequent research has unveiled its potent immunosuppressive activities, positioning it as a compound of interest for the potential treatment of autoimmune diseases and prevention of organ transplant rejection. Unlike many conventional immunosuppressants that target calcineurin or mTOR, SR-31747's unique mechanism of action centers on the inhibition of cholesterol biosynthesis, offering a potentially distinct therapeutic profile and side-effect spectrum.

Mechanism of Action: Inhibition of Sterol Isomerase

The primary mechanism underlying the immunosuppressive and anti-proliferative effects of SR-31747 is the inhibition of the enzyme Δ8-Δ7 sterol isomerase.[1][2] This enzyme catalyzes a critical step in the postsqualene cholesterol biosynthesis pathway.

-

Molecular Target: SR-31747 binds with high affinity to the mammalian Δ8-Δ7 sterol isomerase.[2]

-

Consequence of Inhibition: Inhibition of this enzyme leads to the accumulation of aberrant sterols and a depletion of downstream products, including cholesterol.[1]

-

Impact on Cellular Function: Cholesterol is an essential component of cell membranes, influencing their fluidity, the formation of lipid rafts, and the function of membrane-bound proteins, including the T-cell receptor (TCR).[3][4] Disruption of cholesterol homeostasis profoundly impacts cellular processes, particularly in rapidly dividing cells like activated lymphocytes.

Signaling Pathway

The inhibition of sterol isomerase by SR-31747 initiates a cascade of events that ultimately leads to immunosuppression. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of SR-31747 in T-lymphocytes.

Quantitative Data

The following tables summarize the key quantitative findings from various studies on SR-31747.

Table 1: Binding Affinity and In Vitro Proliferation Inhibition

| Parameter | Target/Cell Line | Value | Reference |

| Binding Affinity (Kd) | Recombinant mammalian Δ8-Δ7 sterol isomerase | 1 nM | [2] |

| IC50 (Binding Inhibition) | SR-31747 binding to mammalian sterol isomerase by tamoxifen (B1202) | Nanomolar range | [2] |

| Proliferation Inhibition | Yeast (Saccharomyces cerevisiae) | Dose-dependent inhibition at 3, 5, 7.5, and 12 µM | [5] |

| Proliferation Inhibition | Human epithelial breast and prostate cancer cell lines | Nanomolar concentrations | [6] |

Table 2: In Vivo Effects on Mouse Thymus

| Treatment Dose (mg/kg) | Change in Thymus Weight | Change in Number of Thymocytes | Reference |

| 6.25 | No significant change | Significant decrease | [7][8] |

| 12.5 | No significant change | Significant decrease | [7][8] |

| 25 | No significant change | Significant decrease | [7][8] |

| 50 | Slight but significant decrease | Significant decrease | [7][8] |

Note: The studies did not observe a significant effect on the percentages of immature (CD4+CD8+) and mature (CD4+ or CD8+) thymocyte subsets.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunosuppressive effects of SR-31747.

In Vitro T-Lymphocyte Proliferation Assay

This protocol is a representative method for assessing the anti-proliferative effects of SR-31747 on T-lymphocytes.

Objective: To determine the dose-dependent inhibition of mitogen-stimulated T-lymphocyte proliferation by SR-31747.

Materials:

-

SR-31747

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

-

[³H]-thymidine or a fluorescent dye for proliferation tracking (e.g., CFSE)

-

96-well flat-bottom culture plates

-

Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation) or flow cytometer (for fluorescent dye dilution)

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells three times with sterile PBS and resuspend in complete RPMI-1640 medium. Adjust the cell concentration to 1 x 10⁶ cells/mL.

-

Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Drug Treatment: Prepare serial dilutions of SR-31747 in complete RPMI-1640 medium. Add 50 µL of the SR-31747 dilutions to the appropriate wells in triplicate. Add 50 µL of medium without the drug to the control wells.

-

Stimulation: Add 50 µL of a mitogen solution (e.g., PHA at 5 µg/mL) to all wells except for the unstimulated controls.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

Proliferation Assessment:

-

[³H]-thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Fluorescent Dye Dilution: If using a fluorescent dye, stain the cells prior to plating according to the manufacturer's instructions. After incubation, harvest the cells and analyze the dye dilution by flow cytometry.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control wells. Plot the percentage of inhibition against the SR-31747 concentration to determine the IC50 value.

Caption: Workflow for the in vitro T-cell proliferation assay.

In Vivo Mouse Thymus Analysis

This protocol outlines a method to evaluate the in vivo effects of SR-31747 on the thymus.

Objective: To assess the impact of SR-31747 treatment on thymus weight, cellularity, and thymocyte subpopulations in mice.

Materials:

-

SR-31747

-

C3H or other suitable mouse strain

-

Vehicle control (e.g., saline, DMSO)

-

Surgical instruments for dissection

-

Fluorescently conjugated antibodies against mouse CD4 and CD8

-

Flow cytometer

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

-

Animal Treatment: Administer SR-31747 intraperitoneally or orally to mice at various doses (e.g., 6.25, 12.5, 25, 50 mg/kg) daily for a specified period (e.g., 7-14 days). Administer the vehicle to the control group.

-

Thymus Dissection: At the end of the treatment period, euthanize the mice. Carefully dissect the thymus and remove any surrounding connective tissue.

-

Thymus Weight: Weigh each thymus immediately after dissection.

-

Thymocyte Isolation: Place each thymus in a petri dish with cold PBS. Gently disrupt the tissue using the frosted ends of two microscope slides to release the thymocytes.

-

Cell Counting: Filter the cell suspension through a 70 µm cell strainer to remove debris. Count the number of viable cells using a hemocytometer or an automated cell counter.

-

Flow Cytometry Staining:

-

Aliquot approximately 1 x 10⁶ thymocytes per tube.

-

Wash the cells with FACS buffer.

-

Resuspend the cells in 100 µL of FACS buffer containing the anti-CD4 and anti-CD8 antibodies at their predetermined optimal concentrations.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer for analysis.

-

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter. Analyze the percentages of CD4+CD8+ (double positive), CD4+CD8- (CD4 single positive), CD4-CD8+ (CD8 single positive), and CD4-CD8- (double negative) thymocyte populations.

-

Data Analysis: Compare the thymus weight, total thymocyte number, and the percentages of each thymocyte subpopulation between the SR-31747-treated and vehicle-treated groups using appropriate statistical tests.

Caption: Workflow for the in vivo mouse thymus analysis.

Conclusion and Future Directions

SR-31747 represents a promising immunosuppressive agent with a distinct mechanism of action targeting cholesterol biosynthesis. Its ability to inhibit T-lymphocyte proliferation and modulate cytokine production highlights its potential for therapeutic applications in immune-mediated disorders. Further research is warranted to fully elucidate the downstream signaling pathways affected by sterol isomerase inhibition and to evaluate the efficacy and safety of SR-31747 in preclinical models of autoimmune disease and transplantation. The development of more specific analogs and a deeper understanding of its long-term effects will be crucial for its potential translation to the clinic.

References

- 1. The immunosuppressant SR 31747 blocks cell proliferation by inhibiting a steroid isomerase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Both the immunosuppressant SR31747 and the antiestrogen tamoxifen bind to an emopamil-insensitive site of mammalian Delta8-Delta7 sterol isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Regulation of the T Cell Antigen Receptor's Activity by Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid metabolism in T cell signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. In vivo effects of a new immunosuppressive sigma ligand, SR 31747, on mouse thymus - PubMed [pubmed.ncbi.nlm.nih.gov]

SR-31747: A Technical Deep Dive into its Antiproliferative Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-31747, a ligand with high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, has demonstrated significant antiproliferative properties in a variety of cancer cell lines.[1] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anticancer effects of SR-31747. Its primary mode of action involves the inhibition of cholesterol biosynthesis, a critical pathway for the proliferation and survival of cancer cells.

Core Mechanism of Action: Inhibition of Sterol Isomerase

The primary antiproliferative effect of SR-31747 is attributed to its potent inhibition of Δ8-Δ7 sterol isomerase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] This enzyme is also known as the emopamil-binding protein (EBP). By blocking this step, SR-31747 leads to a depletion of cellular cholesterol and an accumulation of sterol intermediates.[1] The antiproliferative effects of SR-31747 can be reversed by the addition of exogenous cholesterol, confirming the central role of this pathway in its mechanism of action.

Quantitative Data: Antiproliferative Efficacy

SR-31747 exhibits potent antiproliferative activity at nanomolar concentrations across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for the in vitro inhibition of sterol isomerase activity by SR-31747A has been determined to be approximately 350 nM .[1]

While specific IC50 values for the antiproliferative effects on various cancer cell lines are not extensively compiled in single reports, the available literature consistently points to its efficacy in the nanomolar range.

Table 1: In Vitro Efficacy of SR-31747A

| Target | Assay | IC50 Value | Reference |

| Δ8-Δ7 Sterol Isomerase | Enzymatic Inhibition Assay | ~350 nM | [1] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines a general method for assessing the antiproliferative effects of SR-31747 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, LNCaP, DU145)

-

Complete cell culture medium

-

SR-31747 stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of SR-31747 in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of SR-31747. Include a vehicle control (medium with the same concentration of DMSO used for the highest SR-31747 concentration).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the SR-31747 concentration to determine the IC50 value.

Sterol Isomerase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of SR-31747 on sterol isomerase activity.

Materials:

-

Yeast or mammalian cell lysates expressing Δ8-Δ7 sterol isomerase

-

Radioactively labeled sterol substrate (e.g., [14C]zymostenol)

-

SR-31747

-

Reaction buffer

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the cell lysate containing the sterol isomerase enzyme, the reaction buffer, and varying concentrations of SR-31747.

-

Substrate Addition: Initiate the reaction by adding the radioactively labeled sterol substrate.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific period.

-

Extraction: Stop the reaction and extract the sterols using an organic solvent.

-

Analysis: Separate the substrate and the product of the enzymatic reaction (e.g., using thin-layer chromatography).

-

Quantification: Quantify the amount of radioactive product formed using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of sterol isomerase activity for each concentration of SR-31747 and calculate the IC50 value.

Signaling Pathways and Visualizations

Inhibition of Cholesterol Biosynthesis Pathway

SR-31747 directly inhibits the Δ8-Δ7 sterol isomerase enzyme, a critical step in the conversion of lanosterol (B1674476) to cholesterol. This leads to the depletion of downstream cholesterol and the accumulation of upstream sterol precursors.

Caption: SR-31747 inhibits the cholesterol biosynthesis pathway.

Downstream Consequences of Cholesterol Depletion

The depletion of cellular cholesterol triggers a cascade of events that ultimately lead to apoptosis. Key signaling molecules affected include Focal Adhesion Kinase (FAK) and the serine/threonine kinase Akt. Cholesterol depletion can also induce endoplasmic reticulum (ER) stress, further contributing to programmed cell death.

Caption: Cholesterol depletion by SR-31747 induces apoptosis.

Modulation of Sigma-1 Receptor Signaling

SR-31747 is a ligand for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum (ER). The binding of SR-31747 can modulate the receptor's activity, influencing calcium signaling and the unfolded protein response (UPR), which can also contribute to its antiproliferative effects. SR-31747 has been shown to act as an allosteric modulator of the sigma-1 receptor.

Caption: SR-31747 modulates Sigma-1 receptor signaling.

Conclusion

SR-31747 demonstrates potent antiproliferative properties through a well-defined mechanism of action centered on the inhibition of cholesterol biosynthesis. Its ability to induce apoptosis in cancer cells at nanomolar concentrations highlights its potential as a therapeutic agent. Further research to fully elucidate the downstream signaling cascades of both sterol isomerase inhibition and sigma-1 receptor modulation will provide a more complete understanding of its anticancer effects and aid in its clinical development. The provided experimental protocols and pathway diagrams serve as a foundational guide for researchers in this field.

References

SR-31747: A Technical Guide on its Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-31747 is a synthetic ligand with demonstrated immunosuppressive and anti-inflammatory properties. Initially investigated for its high affinity for sigma receptors, its mechanism of action is now understood to be multifaceted, involving the modulation of key inflammatory pathways and cellular processes. This document provides an in-depth technical overview of the anti-inflammatory effects of SR-31747, compiling available quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action.

Core Mechanism of Action

SR-31747 exerts its anti-inflammatory and immunosuppressive effects through at least two primary mechanisms:

-

Sigma Receptor Binding: SR-31747 is a ligand for sigma receptors, with affinity for both sigma-1 (σ1) and sigma-2 (σ2) subtypes.[1][2] These receptors are expressed in various tissues, including cells of the immune system.[3][4] The interaction with sigma receptors is believed to modulate intracellular signaling cascades involved in the inflammatory response.[5]

-

Inhibition of Sterol Isomerase: A significant component of SR-31747's activity is its ability to inhibit the enzyme δ-8-δ-7-sterol isomerase (also known as emopamil-binding protein or EBP).[6][7] This enzyme is crucial in the cholesterol biosynthesis pathway. By inhibiting this step, SR-31747 disrupts sterol metabolism, which in turn affects cell proliferation, particularly of lymphocytes.[6]

Quantitative Data on Anti-inflammatory and Immunosuppressive Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on SR-31747.

Table 1: In Vitro Effects of SR-31747

| Parameter | Cell Type | Stimulus | Concentration of SR-31747 | Effect | Reference |

| Lymphocyte Proliferation | Mouse and Human Lymphocytes | Mitogens | 10 nM | Inhibition of proliferation | [3][8] |

| Nitric Oxide (NO) Release | LPS-stimulated RAW 264.7 Macrophages | LPS (0.01 µg) | 1 nM - 10 µM | Dose-dependent reduction | [4] |

| Interleukin-10 (IL-10) Protein Release | LPS-stimulated RAW 264.7 Macrophages | LPS (0.01 µg) | 1 nM - 10 µM | Dose-dependent reduction | [4] |

| Interleukin-10 (IL-10) mRNA | LPS-stimulated RAW 264.7 Macrophages | LPS (0.01 µg) | 1 nM - 10 µM | Dose-dependent reduction | [4] |

| Cell Proliferation | Yeast (Saccharomyces cerevisiae) | - | 3 µM - 12 µM | Dose-dependent inhibition | [7] |

Table 2: In Vivo Effects of SR-31747 in Murine Models

| Parameter | Animal Model | Treatment | Dosage of SR-31747 | Effect | Reference |

| Pro-inflammatory Cytokine Production (IL-1, IL-6, TNF-α) | LPS-induced endotoxemia in mice | Lipopolysaccharide (LPS) | ED50: 2 mg/kg | Significant blockade of production | [8] |

| Interleukin-10 (IL-10) Systemic Release | LPS-induced endotoxemia in mice | Lipopolysaccharide (LPS) | Not specified | Greatly enhances release | [9] |

| Tumor Necrosis Factor-alpha (TNF-α) Secretion | LPS-induced endotoxemia in mice | Lipopolysaccharide (LPS) | Not specified | Inhibition of secretion | [9] |

| Interferon-gamma (IFN-γ) Secretion | LPS-induced endotoxemia in mice | Lipopolysaccharide (LPS) | Not specified | Inhibition of secretion | [9] |

| Graft-versus-Host Disease (GVHD) | Murine model of GVHD | - | Not specified | Prevention of GVHD | [3] |

| Delayed-Type Hypersensitivity (DTH) | Murine model of DTH | - | Not specified | Prevention of granuloma formation | [3] |

| Thymus Weight | C3H mice | - | 50 mg/kg | Slight but significant decrease | [10] |

| Number of Thymocytes | C3H mice | - | 6.25 mg/kg - 50 mg/kg | Significant decrease | [10] |

| Survival Rate | Endotoxic shock in animals | Lipopolysaccharide (LPS) | Not specified | Increased survival | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the methodologies used in the key experiments cited.

Lymphocyte Proliferation Assay

This assay is a cornerstone for assessing the cell-mediated immune response and was used to evaluate the immunosuppressive potential of SR-31747.[3][11][12]

Objective: To determine the effect of SR-31747 on the proliferation of lymphocytes in response to a mitogenic stimulus.

General Methodology:

-

Cell Isolation: Lymphocytes are isolated from peripheral blood (human) or spleen (mouse).

-

Cell Culture: The isolated lymphocytes are cultured in a suitable medium.

-

Stimulation: A mitogen (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A) is added to the cell culture to induce proliferation.

-

Treatment: Different concentrations of SR-31747 are added to the stimulated cell cultures. A control group receives no SR-31747.

-

Incubation: The cultures are incubated for a period of time (e.g., 44-72 hours) to allow for cell division.

-

Proliferation Measurement:

-

[3H]-Thymidine Incorporation: A common method where radioactive thymidine (B127349) is added to the culture. Proliferating cells incorporate the [3H]-thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is measured and is proportional to the degree of cell proliferation.[11]

-

MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is an indicator of cell viability and proliferation.[11]

-

-

Data Analysis: The results are typically expressed as a percentage of inhibition compared to the control group or as a stimulation index.[13]

Caption: Workflow for a typical lymphocyte proliferation assay.

Macrophage Cytokine and Nitric Oxide Production Assay

This in vitro assay investigates the effect of SR-31747 on the production of key inflammatory mediators by macrophages.[4]

Objective: To quantify the effect of SR-31747 on the release of nitric oxide (NO) and interleukin-10 (IL-10) from lipopolysaccharide (LPS)-stimulated macrophages.

General Methodology:

-

Cell Line: The murine macrophage cell line RAW 264.7 is commonly used.

-

Cell Seeding: Cells are seeded into multi-well plates at a specific density (e.g., 2.5 x 10^5 cells/well).

-

Stimulation and Treatment: The cells are stimulated with LPS (e.g., 0.01 µg) to induce an inflammatory response. Concurrently, various concentrations of SR-31747 (e.g., 1 nM to 10 µM) are added.

-

Incubation: The plates are incubated for 24 and 48 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reaction.

-

IL-10 Measurement: The concentration of IL-10 in the supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

mRNA Analysis: To assess the effect on gene expression, cellular IL-10 mRNA levels can be quantified using techniques like reverse transcription-polymerase chain reaction (RT-PCR).

Caption: Workflow for macrophage cytokine and NO production assay.

In Vivo Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This animal model is used to study systemic inflammation and the effects of anti-inflammatory compounds.[9][14]

Objective: To evaluate the in vivo efficacy of SR-31747 in modulating the systemic inflammatory response induced by LPS.

General Methodology:

-

Animal Model: Typically, mice (e.g., BALB/c) are used.

-

Treatment: Animals are treated with SR-31747 or a vehicle control.

-

Induction of Endotoxemia: A specific dose of LPS is administered to the animals (e.g., via intraperitoneal injection) to induce a systemic inflammatory response.

-

Sample Collection: At various time points after LPS administration, blood samples are collected to measure systemic cytokine levels. Spleen cells may also be harvested to analyze mRNA expression.

-

Cytokine Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-1, IL-6, IFN-γ) and anti-inflammatory cytokines (IL-10) are quantified using ELISA.

-

mRNA Analysis: The expression levels of cytokine mRNA in spleen cells are determined by quantitative RT-PCR.

-

Survival Studies: In some protocols, a lethal dose of LPS is administered, and the survival rate of the animals treated with SR-31747 is monitored over time.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of SR-31747 are mediated through its interaction with specific cellular targets, leading to the modulation of downstream signaling pathways.

Inhibition of Lymphocyte Proliferation

SR-31747 inhibits the proliferation of T lymphocytes by arresting the cell cycle in the S phase, which occurs after the G1 phase.[3] This effect is likely linked to its inhibition of sterol isomerase, as cholesterol and its derivatives are essential for the synthesis of new cell membranes during proliferation.

Caption: Proposed mechanism of SR-31747-mediated inhibition of lymphocyte proliferation.

Modulation of Inflammatory Cytokine Production

SR-31747 demonstrates a complex, context-dependent regulation of cytokine production. In vivo, it suppresses the production of pro-inflammatory cytokines like TNF-α and IFN-γ while enhancing the anti-inflammatory cytokine IL-10.[9] Conversely, in vitro studies with purified macrophages have shown a reduction in both NO and IL-10.[4] This suggests that the in vivo effects on IL-10 may be indirect and involve other cell types or systemic factors.[4][5] The modulation of cytokine production is likely linked to the NF-κB signaling pathway, a central regulator of inflammation.[15][16]

Caption: Hypothetical signaling pathway for SR-31747's effect on cytokine production.

Conclusion